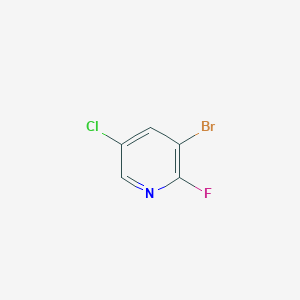

3-Bromo-5-chloro-2-fluoropyridine

Descripción general

Descripción

3-Bromo-5-chloro-2-fluoropyridine is a halogenated pyridine derivative with the molecular formula C5H2BrClFN. It is a crystalline compound that is used as an intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries. The presence of bromine, chlorine, and fluorine atoms in the pyridine ring makes it a versatile building block for various chemical reactions.

Mecanismo De Acción

Target of Action

Fluoropyridines, a class of compounds to which 3-bromo-5-chloro-2-fluoropyridine belongs, are known for their interesting and unusual physical, chemical, and biological properties . They are often used in the synthesis of various biologically active compounds .

Mode of Action

It’s known that fluoropyridines are usually less reactive than their chlorinated and brominated analogues due to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . This property can influence how this compound interacts with its targets.

Biochemical Pathways

Fluoropyridines are often used in the synthesis of various biologically active compounds , suggesting that they may interact with multiple biochemical pathways.

Pharmacokinetics

The physical and chemical properties of the compound, such as its density (18±01 g/cm3), boiling point (2040±350 °C at 760 mmHg), and molecular weight (210432) can influence its pharmacokinetic properties .

Result of Action

Given its use in the synthesis of various biologically active compounds , it can be inferred that its action may result in the production of these compounds, which can have various effects at the molecular and cellular level.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored at room temperature . In the event of a spill, it should be cleaned up immediately to prevent it from entering drains or water courses . Personal protective equipment should be worn when handling this compound to prevent inhalation and contact with skin and eyes .

Análisis Bioquímico

Biochemical Properties

3-Bromo-5-chloro-2-fluoropyridine plays a crucial role in biochemical reactions, particularly in the field of proteomics research. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. The compound’s halogenated structure allows it to form strong interactions with biomolecules, often through halogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes and proteins, making this compound a valuable tool in studying biochemical pathways and mechanisms .

Cellular Effects

The effects of this compound on cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect various types of cells, including cancer cells, by altering their proliferation and survival rates. By modulating key signaling pathways, this compound can induce changes in gene expression, leading to altered cellular functions and metabolic states .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the reaction. The compound’s halogen atoms can form halogen bonds with amino acid residues in enzyme active sites, leading to changes in enzyme activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider in experimental designs. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its long-term effects on cellular function can vary. In vitro and in vivo studies have demonstrated that prolonged exposure to the compound can lead to changes in cellular behavior and function .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit minimal toxicity and can be used to study its biochemical effects without causing significant harm to the animals. At higher doses, this compound can induce toxic or adverse effects, including organ damage and altered physiological functions. It is crucial to determine the appropriate dosage range for each specific study to avoid potential toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can undergo biotransformation through processes such as oxidation, reduction, and conjugation. These metabolic reactions can influence the compound’s activity and its effects on metabolic flux and metabolite levels. Understanding the metabolic pathways of this compound is essential for predicting its behavior in biological systems .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cells, this compound can localize to specific cellular compartments, influencing its activity and function. The distribution of the compound within tissues can also affect its overall efficacy and potential side effects .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

3-Bromo-5-chloro-2-fluoropyridine can be synthesized through several methods. One common approach involves the halogenation of pyridine derivatives. For example, 3-bromo-2-nitropyridine can be reacted with a fluorinating agent such as tetra-n-butylammonium fluoride in dimethylformamide at room temperature to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves multi-step processes that include halogen exchange reactions and selective halogenation. The use of catalysts and optimized reaction conditions ensures high yields and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

3-Bromo-5-chloro-2-fluoropyridine undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the halogen atoms are replaced by other functional groups.

Coupling Reactions: It can undergo palladium-catalyzed coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents are commonly used.

Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are employed under inert atmosphere conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyridines and biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Aplicaciones Científicas De Investigación

3-Bromo-5-chloro-2-fluoropyridine is used extensively in scientific research due to its reactivity and versatility. Some of its applications include:

Chemistry: It serves as a building block for the synthesis of complex organic molecules.

Biology: It is used in the development of bioactive compounds and enzyme inhibitors.

Medicine: It is a key intermediate in the synthesis of pharmaceutical drugs, particularly those targeting neurological and inflammatory diseases.

Industry: It is used in the production of agrochemicals, dyes, and advanced materials.

Comparación Con Compuestos Similares

Similar Compounds

- 3-Bromo-2-fluoropyridine

- 5-Bromo-2-chloropyridine

- 2-Chloro-3-fluoropyridine

Uniqueness

3-Bromo-5-chloro-2-fluoropyridine is unique due to the presence of three different halogen atoms on the pyridine ring. This unique combination allows for a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of complex molecules. Its reactivity and selectivity distinguish it from other halogenated pyridines .

Propiedades

IUPAC Name |

3-bromo-5-chloro-2-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrClFN/c6-4-1-3(7)2-9-5(4)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKHJIEHQWOYVQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Br)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

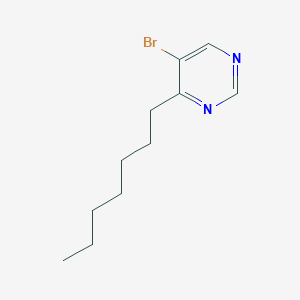

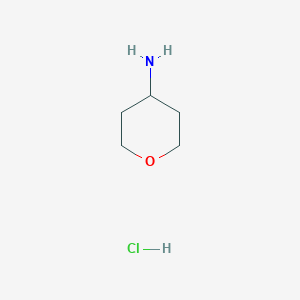

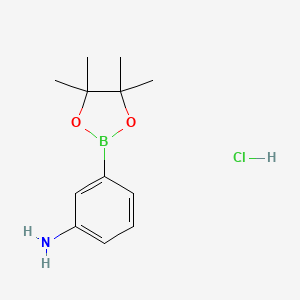

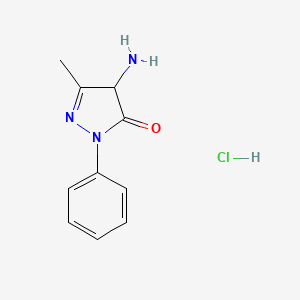

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(3-Methylbenzoyl)amino]pyridine-2-carboxylic acid](/img/structure/B1439225.png)

![1-[(4-Methyl-1,3-thiazol-2-yl)methyl]piperazine](/img/structure/B1439232.png)

![N-[(5-fluoro-1H-benzimidazol-2-yl)methyl]-N-methylamine dihydrochloride](/img/structure/B1439233.png)

![1-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]methyl}piperazine](/img/structure/B1439240.png)